molecular formula C20H38Cl2N2O3S2 B1662884 Cevimeline (hydrochloride hemihydrate) CAS No. 153504-70-2

Cevimeline (hydrochloride hemihydrate)

Cat. No. B1662884
CAS RN: 153504-70-2
M. Wt: 489.6 g/mol
InChI Key: ZSTLCHCDLIUXJE-GMLJRNIPSA-N
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Description

Cevimeline is a synthetic analog of the natural alkaloid muscarine. It is a selective and orally active muscarinic M1 and M3 receptor agonist . It stimulates secretion by the salivary glands and can be used as a sialogogue for xerostomia . It is indicated by the Food and Drug Administration for the treatment of dry mouth associated with Sjögren’s syndrome .


Molecular Structure Analysis

The molecular formula of Cevimeline is C10H17NOS•HCl•½ H2O . Its structural formula is cis-2’-methylspiro {1-azabicyclo [2.2.2] octane-3, 5’ - [1,3] oxathiolane} hydrochloride, hydrate (2:1) .


Chemical Reactions Analysis

Cevimeline is metabolized by isozymes CYP2D6 and CYP3A3/4. After 24 hours, 86.7% of the dose was recovered (16% unchanged, 44.5% as cis and trans-sulfoxide, 22.3% of the dose as glucuronic acid conjugate and 4% of the dose as N-oxide of cevimeline) .


Physical And Chemical Properties Analysis

Cevimeline hydrochloride hemihydrate is a white to off-white crystalline powder with a melting point range of 201°C and 203°C. It is freely soluble in alcohol and chloroform, very soluble in water, and virtually insoluble in ether . The molecular weight is 253.79 .

Mechanism of Action

Target of Action

Cevimeline hydrochloride hemihydrate is a muscarinic agonist that primarily targets the muscarinic acetylcholine receptors M1 and M3 . These receptors are common in secretory glands, such as salivary and sweat glands .

Mode of Action

Cevimeline interacts with its targets by binding to and activating the muscarinic M1 and M3 receptors . This activation results in an increase in secretion from the secretory glands .

Biochemical Pathways

The activation of the M1 and M3 receptors by cevimeline leads to an increase in the secretion of exocrine glands, such as salivary and sweat glands . This is achieved through the stimulation of the peripheral muscarinic acetylcholine receptors of the salivary glands, which increases the concentration of Ca+2 in parotic acini and duct cells .

Pharmacokinetics

After administration, cevimeline is rapidly absorbed, with a mean time to peak concentration of 1.5 to 2 hours . It has a volume of distribution of approximately 6 L/kg and is less than 20% bound to human plasma proteins . The metabolism of cevimeline is primarily hepatic, with isozymes CYP2D6 and CYP3A4 responsible for its metabolism . Approximately 44.5% of the drug is converted to cis and trans-sulfoxide, 22.3% to glucuronic acid conjugate, and 4% to N-oxide of cevimeline . The mean half-life of cevimeline is 5+/-1 hours .

Result of Action

The molecular and cellular effects of cevimeline’s action primarily involve the increase in secretion from the secretory glands . This results in the alleviation of dry mouth symptoms associated with conditions like Sjögren’s Syndrome .

Action Environment

For instance, cevimeline has been evaluated in southern Chinese patients and found to be beneficial in the treatment of symptoms of xerostomia and xerophthalmia associated with Sjögren’s syndrome .

Safety and Hazards

Cevimeline is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

Future Directions

Cevimeline is currently used for the treatment of symptoms of dry mouth in patients with Sjögren’s Syndrome . As our understanding of its mechanism of action and its effects on the body continues to grow, it may find use in other therapeutic areas in the future.

properties

IUPAC Name

(5R)-2-methylspiro[1,3-oxathiolane-5,3'-1-azabicyclo[2.2.2]octane];hydrate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C10H17NOS.2ClH.H2O/c2*1-8-12-10(7-13-8)6-11-4-2-9(10)3-5-11;;;/h2*8-9H,2-7H2,1H3;2*1H;1H2/t2*8?,10-;;;/m11.../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSTLCHCDLIUXJE-MMPAUJBDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1OC2(CN3CCC2CC3)CS1.CC1OC2(CN3CCC2CC3)CS1.O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1O[C@]2(CN3CCC2CC3)CS1.CC1O[C@]2(CN3CCC2CC3)CS1.O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H38Cl2N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cevimeline (hydrochloride hemihydrate)

CAS RN

153504-70-2
Record name (2R,5R)-2-Methylspiro[1,3-oxathiolane-5,8'-1-azabicyclo[2.2.2]octane] hydrate dihydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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